molecular formula C16H12N4 B8558251 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-ylamine

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-ylamine

Cat. No. B8558251
M. Wt: 260.29 g/mol
InChI Key: IXXKRNPDCBGDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-ylamine is a useful research compound. Its molecular formula is C16H12N4 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-ylamine

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine

InChI

InChI=1S/C16H12N4/c17-15-8-12(10-4-1-2-6-14(10)20-15)13-9-19-16-11(13)5-3-7-18-16/h1-9H,(H2,17,20)(H,18,19)

InChI Key

IXXKRNPDCBGDGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)C3=CNC4=C3C=CC=N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.42 ml (3.00 mmol) of triethylamine and 0.22 ml (1.5 mmol) of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are added successively to a solution, kept under argon, of 35 mg (0.03 mmol) of tetrakis(triphenylphosphine)palladium and 344 mg (1.00 mmol) of tert-butyl 3-iodopyrrolo[2,3-b]pyridine-1-carboxylate in 5 ml of dioxane, and the mixture is stirred at 80° C. for 3 hours under argon. The reaction mixture is cooled to room temperature; 5 ml of methanol, 223 mg (1.0 mmol) of 4-bromoquinolin-2-amine and 823 mg (2.50 mmol) of caesium carbonate are added successively. The reaction mixture is stirred at 100° C. for 18 hours. The reaction mixture is cooled to room temperature, absorbed onto kieselguhr and chromatographed on a silica-gel column with dichloromethane/methanol/dilute aqueous ammonia as eluent: 4-(1H-pyrrolo-[2,3-b]pyridin-3-yl)quinolin-2-ylamine (“A1”) as pale-pink crystals; m.p. 244° C.;
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
35 mg
Type
catalyst
Reaction Step Four
Quantity
223 mg
Type
reactant
Reaction Step Five
Quantity
823 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

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